Benzyl allyl(2,2-dimethoxyethyl)carbamate
Overview
Description
Benzyl allyl(2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–). This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl allyl(2,2-dimethoxyethyl)carbamate typically involves the reaction of benzyl chloroformate with allylamine and 2,2-dimethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl allyl(2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the allyl or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Benzyl allyl(2,2-dimethoxyethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of benzyl allyl(2,2-dimethoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2,2-dimethoxyethyl)carbamate: Similar structure but lacks the allyl group.
Allyl (2,2-dimethoxyethyl)carbamate: Similar structure but lacks the benzyl group.
Uniqueness
Benzyl allyl(2,2-dimethoxyethyl)carbamate is unique due to the presence of both benzyl and allyl groups, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Biological Activity
Benzyl allyl(2,2-dimethoxyethyl)carbamate (chemical formula: C15H21NO4) is an organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant data tables and research findings.
Molecular Characteristics:
- Molecular Weight: 279.34 g/mol
- CAS Number: 569682-60-6
Synthesis:
The synthesis typically involves the reaction of benzyl chloroformate with allylamine and 2,2-dimethoxyethanol in the presence of a base such as triethylamine. This method allows for the formation of the carbamate group while neutralizing by-products effectively.
This compound exhibits biological activity primarily through its interaction with enzymes and proteins. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound may possess several biological activities:
- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes involved in inflammatory pathways. For instance, it may interact with matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and inflammation .
- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity, although specific mechanisms and efficacy against various pathogens require further investigation .
- Potential Therapeutic Uses: Ongoing research is exploring its role in treating conditions mediated by tumor necrosis factor-alpha (TNF-a) and other inflammatory mediators .
Table 1: Summary of Biological Activities
Case Study Example
A study examining the effects of this compound on cultured human fibroblasts demonstrated a reduction in MMP expression levels, suggesting a potential role in modulating inflammatory responses. The findings indicated that treatment with the compound led to decreased collagen degradation markers, supporting its use as an anti-inflammatory agent .
Comparison with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Benzyl (2,2-dimethoxyethyl)carbamate | Lacks allyl group | Limited enzyme inhibition |
Allyl (2,2-dimethoxyethyl)carbamate | Lacks benzyl group | Moderate antimicrobial properties |
This compound | Contains both benzyl and allyl groups | Enhanced enzyme inhibition and antimicrobial activity |
The presence of both benzyl and allyl groups in this compound contributes to its enhanced reactivity and biological interactions compared to its counterparts .
Properties
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-10-16(11-14(18-2)19-3)15(17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGCOCKTVYVGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(CC=C)C(=O)OCC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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